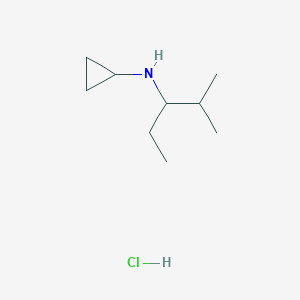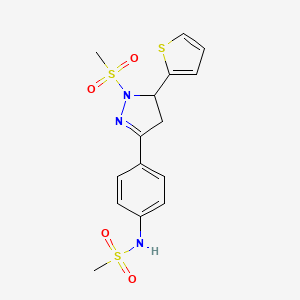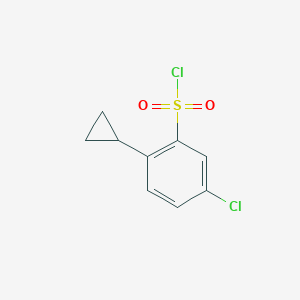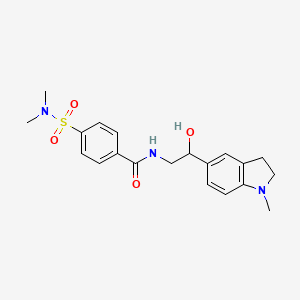![molecular formula C15H11Cl2N3 B2791270 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-83-9](/img/structure/B2791270.png)
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine” is a quinazoline derivative. It has a molecular formula of C15H11Cl2N3 and a molecular weight of 304.17 .
Synthesis Analysis
Quinazoline derivatives have drawn significant attention in the synthesis and bioactivities research . The synthesis of quinazoline derivatives can be categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Molecular Structure Analysis
The InChI code for “7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine” is 1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20) .
Chemical Reactions Analysis
Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . The chemical modification of quinazoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
Physical And Chemical Properties Analysis
“7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine” is a solid compound . It has a molecular weight of 304.17 .
Applications De Recherche Scientifique
Antifungal Activity
Quinazoline derivatives have been reported to show significant antifungal activity . This makes them potential candidates for the development of new antifungal drugs.
Antiviral Activity
Quinazoline compounds have also been found to exhibit antiviral properties . This suggests that they could be used in the treatment of various viral infections.
Antidiabetic Activity
Some quinazoline derivatives have shown potential as antidiabetic agents . This could lead to the development of new treatments for diabetes.
Anticancer Activity
Quinazoline derivatives have been found to exhibit anticancer properties . For example, the synthesized compound N-(4-fluorophenyl)quinazolin-4-amine was found to show high anti-inflammatory activity, which is often associated with potential anticancer properties .
Anti-inflammatory Activity
Quinazoline derivatives, including 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine, have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antibacterial Activity
Quinazoline derivatives have been reported to show significant antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.
Antioxidant Activity
Quinazoline compounds have also been found to exhibit antioxidant properties . This suggests that they could be used in the treatment of diseases caused by oxidative stress.
Other Activities
In addition to the above, quinazoline derivatives have been found to exhibit a range of other biological activities, including analgesic, antipsychotic, antimalarial, and anti-Parkinsonism activities . This suggests a wide range of potential applications in medicinal chemistry.
Mécanisme D'action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets .
Mode of Action
Quinazoline derivatives have been reported to exhibit a wide range of biopharmaceutical activities, including sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer effects .
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of physiological and pharmacological pathways .
Result of Action
Quinazoline derivatives have been reported to exhibit a wide range of biological activities .
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)8-18-15-13-6-5-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFWKCGVGNJCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2791188.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2791191.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2791193.png)
![Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2791194.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2791195.png)
![2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide](/img/structure/B2791196.png)

![3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791200.png)


![ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate](/img/structure/B2791208.png)

![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)